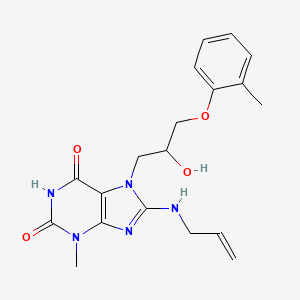
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with a purine base structure. This compound combines an allylamino group, a hydroxy-propyl group with an o-tolyloxy substituent, and a methyl group on a purine core. Such compounds often exhibit significant biological activity, making them of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis:
Reagents and Catalysts: : Common reagents include alkylating agents, base catalysts, and protective groups for selective reactions.
Conditions: : Reactions typically occur under controlled temperatures, sometimes requiring inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial synthesis scales up laboratory methods using continuous flow reactors and optimized conditions to ensure high yield and purity. Automation and real-time monitoring improve the efficiency and safety of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The allylamino group can be oxidized using reagents like potassium permanganate.
Reduction: : The purine core might undergo reduction with agents like hydrogen in the presence of palladium.
Substitution: : The o-tolyloxy group can participate in nucleophilic substitutions.
Common Reagents and Conditions
Typical reagents include bases like sodium hydroxide for deprotonation, and solvents like dimethyl sulfoxide (DMSO) for facilitating organic reactions.
Major Products Formed
Oxidation Products: : Introduction of carbonyl functionalities.
Reduction Products: : Formation of purine derivatives with hydrogenated sites.
Substitution Products: : Compounds with modified side chains.
Wissenschaftliche Forschungsanwendungen
This compound is explored for various applications:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Studies on its interaction with enzymes and receptors.
Medicine: : Potential therapeutic applications due to its biological activity.
Industry: : Utilized in manufacturing certain pharmaceuticals and agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways
Targets: : Enzymes involved in metabolic pathways, receptors in cellular signaling.
Pathways: : Interruption or modulation of specific biochemical pathways, influencing disease processes or physiological responses. The compound's structural features allow it to interact with biological macromolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Unique Features
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its unique substituent pattern, which imparts specific chemical and biological properties.
List of Similar Compounds
Purine Derivatives: : Such as caffeine and theophylline, which share the purine core but differ in substituents.
Aminoalkyl Purines: : Compounds with similar amino and alkyl side chains but different aromatic substitutions.
Eigenschaften
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-4-9-20-18-21-16-15(17(26)22-19(27)23(16)3)24(18)10-13(25)11-28-14-8-6-5-7-12(14)2/h4-8,13,25H,1,9-11H2,2-3H3,(H,20,21)(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQALXAYQZENEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC=C)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














